N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide
Description
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide is a complex organic compound that features a pyrano-pyridine core structure fused with a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Properties
IUPAC Name |
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c1-9-4-13(15(16,17)18)21-22(9)7-14(23)20-11-5-10-8-24-3-2-12(10)19-6-11/h4-6H,2-3,7-8H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYVSKHNBWZZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC3=C(CCOC3)N=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation reactions . The reaction conditions often include the use of catalysts such as N-heterocyclic carbenes and mild oxidative conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through the optimization of reaction conditions and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but they likely involve modulation of cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar core structure and have comparable biological activities.
Boronic acid derivatives: Compounds like B-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-boronic acid have similar structural features and are used in related applications.
Uniqueness
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide is unique due to its combination of a pyrano-pyridine core with a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
